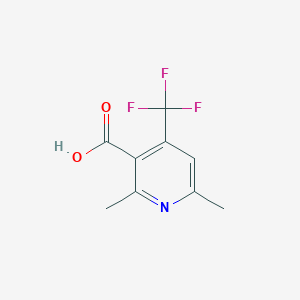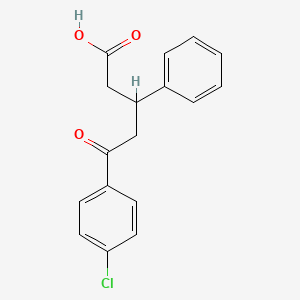
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C9H8F3NO2 It is a derivative of nicotinic acid, characterized by the presence of two methyl groups at positions 2 and 6, and a trifluoromethyl group at position 4 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method includes the following steps:
Condensation Reaction: Mixing 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in a polar organic solvent under alkaline conditions to obtain an intermediate.
Cyclization Reaction: Adding an alcohol compound to the intermediate and performing a cyclization reaction.
Hydrolysis: Mixing the cyclization product with water and hydrolyzing to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the reaction temperature, using suitable catalysts, and ensuring efficient separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-nicotinic acid: Similar structure but lacks the methyl groups at positions 2 and 6.
2,6-Dimethyl-nicotinic acid: Similar structure but lacks the trifluoromethyl group.
Nicotinic acid: The parent compound without any substituents.
Uniqueness
2,6-dimethyl-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents enhance its stability, lipophilicity, and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2,6-dimethyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8F3NO2/c1-4-3-6(9(10,11)12)7(8(14)15)5(2)13-4/h3H,1-2H3,(H,14,15) |
InChI Key |
XQMCRKOAMCPODT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-{[2-(2-Cyanoethoxy)ethyl]sulfanyl}propanenitrile](/img/structure/B8731491.png)



![4-[4-(6-Chloropyrazin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B8731538.png)
